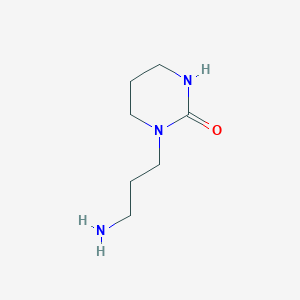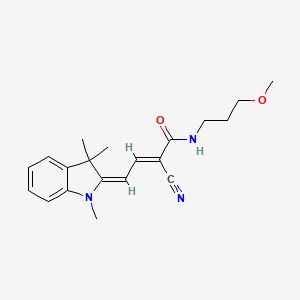![molecular formula C17H10F6N4 B2423973 4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-25-7](/img/structure/B2423973.png)
4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a useful research compound. Its molecular formula is C17H10F6N4 and its molecular weight is 384.285. The purity is usually 95%.
BenchChem offers high-quality 4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure
- Novel quinoline-3-carbaldehyde hydrazones, including those bearing a benzotriazole ring, demonstrate potential as cancer cell growth inhibitors, with certain compounds showing selective activity against specific cancer cell lines (Korcz et al., 2018).
Molecular and Supramolecular Structures
- The study of molecular and supramolecular structures of vanadium(IV) and dioxygen-bridged V(V) complexes with tridentate hydrazone ligands revealed their potential in various applications, including medicinal chemistry (Mangalam et al., 2009).
Stereoselective Synthesis
- Research on the nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones has led to the development of alpha-hydroxy-alpha-trifluoromethylhydrazones, highlighting the versatility of hydrazones in synthetic chemistry (Pareja et al., 1999).
DNA Binding Studies
- Schiff bases derived from quinoline hydrazones have shown potential in binding with calf thymus-DNA, indicating their application in the study of DNA interactions and potential in drug development (Lamani et al., 2008).
Synthesis of Derivatives
- A study on the synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives highlighted the application of trifluoromethyl containing heterocycles in creating various useful derivatives (Song et al., 2008).
Synthesis of Pyrazoles
- The condensation of trifluoroacetaldehyde hydrazones with glyoxals led to the novel synthesis of 4-hydroxy-3-trifluoromethylpyrazoles, demonstrating the hydrazones' utility in creating novel compounds (Iwata et al., 1991).
Vibrational Spectroscopic Studies
- Vibrational spectroscopic studies of quinoline-2-carbaldehyde benzoyl hydrazone contribute to the understanding of molecular structures and properties, important in the design of new materials and drugs (Sheeja et al., 2010).
Propriétés
IUPAC Name |
3-(trifluoromethyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4/c18-16(19,20)11-7-5-10(6-8-11)9-24-27-15-14(17(21,22)23)25-12-3-1-2-4-13(12)26-15/h1-9H,(H,26,27)/b24-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMVXTYBMTYPL-PGGKNCGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

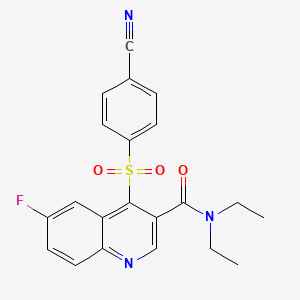
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)
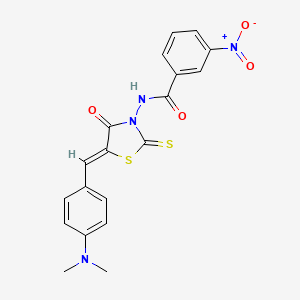
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

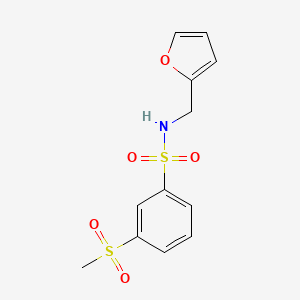


![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)
![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)
